![molecular formula C17H19ClN6O B6446629 3-chloro-4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2549007-35-2](/img/structure/B6446629.png)
3-chloro-4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
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Overview
Description
This compound is a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives, such as the compound , can be achieved through a 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using a Cu (II) catalyst in the presence of Sodium ascorbate .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the crystal structure of a related compound was found to be orthorhombic .Scientific Research Applications
Cancer Treatment:
This compound has shown promise as a novel CDK2 inhibitor. CDK2 inhibition is an appealing target for cancer treatment, selectively targeting tumor cells. Researchers have designed and synthesized a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold. These derivatives demonstrated significant cytotoxic activities against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines. Notably, compounds 14 and 15 exhibited potent cytotoxicity with IC50 values of 45–48 nM against these cell lines .
Anticancer Agents:
The synthesized pyrazolo[3,4-d]pyrimidine compounds have been identified as promising lead compounds for future cancer chemotherapy drugs. Their potential as anticancer agents warrants further investigation .
Synthetic Strategies:
Researchers have explored synthetic strategies and approaches to pyrazolo[3,4-d]pyrimidine derivatives. This review covers comprehensive data reported from 2017 to 2021, providing insights into methods for synthesizing these compounds .
Biomedical Applications:
The compound’s derivatives, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold, hold biomedical significance. Their potential extends beyond cancer treatment, and further studies may reveal additional applications .
Mechanism of Action
Target of Action
The primary target of 3-chloro-4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Future Directions
properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O/c1-23-16-13(8-22-23)17(21-11-20-16)24-6-3-12(4-7-24)10-25-15-2-5-19-9-14(15)18/h2,5,8-9,11-12H,3-4,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDVTHNOMBRRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine |
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